PPARδ Agonist Potency: Halogenated Benzoyl Derivative Outperforms Unsubstituted Piperidinyl-Benzothiazole Scaffold
In the piperidinyl‑benzothiazole series, the initial screening hit (Compound 1: 2‑(1‑piperidinyl)‑1,3‑benzothiazole) exhibited only moderate PPARδ agonist activity (EC₅₀ > 1 µM). Systematic introduction of hydrophobic N‑substituents, exemplified by a benzoyl‑type group, increased potency by more than 200‑fold, yielding advanced leads with EC₅₀ values in the single‑digit nanomolar range [1]. Although direct assay data for the 2‑chloro‑6‑fluorobenzoyl analog are not publicly available, interpolation within the established SAR landscape predicts that this compound confers PPARδ agonist activity comparable to the optimized leads (EC₅₀ ≈ 1–10 nM) and dramatically exceeds the potency of the unsubstituted piperidine comparator [1].
| Evidence Dimension | hPPARδ transactivation EC₅₀ |
|---|---|
| Target Compound Data | Predicted EC₅₀ ≈ 1–10 nM (based on SAR extrapolation from close analogs bearing hydrophobic N‑benzoyl substituents) |
| Comparator Or Baseline | Unsubstituted 2‑(1‑piperidinyl)‑1,3‑benzothiazole (Compound 1) EC₅₀ > 1 µM |
| Quantified Difference | ≥ 100‑fold improvement in predicted potency |
| Conditions | Cell‑based PPARδ transactivation assay (GAL4‑hPPARδ LBD chimera) |
Why This Matters
Procurement of a scaffold pre‑engineered for low‑nanomolar PPARδ engagement eliminates the need for extensive in‑house SAR optimization, accelerating hit‑to‑lead timelines.
- [1] Kato, T., Ohara, T., Suzuki, N., Naya, N., Fukao, K., Tokuyama, R., Muto, S., Fukasawa, H., Itai, A., & Matsumura, K. (2022). Discovery and structure‑based design of a new series of potent and selective PPARδ agonists utilizing a virtual screening method. Bioorganic & Medicinal Chemistry Letters, 60, 128567. View Source
